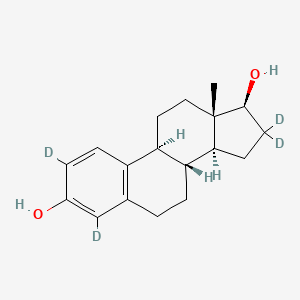

Estradiol-d4

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-GKCQEISNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Estradiol-d4 (17β-Estradiol-d4), a deuterated isotopologue of the natural estrogen, 17β-estradiol. This document is intended to serve as a critical resource for professionals in research and drug development who utilize this compound as an internal standard in quantitative analyses or in metabolic studies.

Core Chemical Properties

This compound is a synthetic, stable isotope-labeled form of estradiol. The deuterium atoms enhance its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from its unlabeled counterpart, without significantly altering its chemical behavior.

| Property | Value |

| Molecular Formula | C₁₈H₂₀D₄O₂ |

| Molecular Weight | 276.41 g/mol |

| CAS Number | 66789-03-5 |

| Appearance | White to off-white or beige solid powder.[1] |

| Purity | Typically ≥98% chemical purity and ≥98% isotopic enrichment (atom % D). |

| Synonyms | 17β-Estradiol-2,4,16,16-d4; (17β)-Estra-1,3,5(10)-triene-3,17-diol-2,4,16,16-d4 |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |

| Primary Application | Used as an internal standard for the quantitative analysis of estradiol and related estrogens in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] |

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity and isotopic enrichment of this compound.

| Condition | Recommendation |

| Solid Form | Store as a powder at -20°C for long-term stability, with a shelf life of up to 3 years. |

| In Solvent | For solutions, it is recommended to store at -80°C for up to one year. For shorter periods, storage at -20°C for one month is also acceptable. |

| Shipping | Typically shipped on blue ice or at ambient temperature for short durations. |

| General Handling | Keep in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light and moisture. Avoid contact with strong oxidizing agents. |

| Hazardous Decomposition | Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed. |

Forced Degradation and Stability-Indicating Studies

The following table summarizes the results from a forced degradation study on estradiol, which can be used as a proxy for this compound.[3] The study aimed for a target degradation of 5-20% to identify potential degradation products without completely consuming the parent drug.

| Stress Condition | Reagent/Parameters | Duration | Percent Degradation of Estradiol |

| Acid Hydrolysis | 1N Hydrochloric Acid | 24 hours | Significant Degradation |

| Base Hydrolysis | 1N Potassium Hydroxide | 24 hours | Significant Degradation |

| Oxidation | 0.3% Hydrogen Peroxide | 24 hours | Significant Degradation |

| Thermal Degradation | 90°C | 24 hours | Significant Degradation |

Note: The term "Significant Degradation" was used in the source material without specifying the exact percentage, but it implies that the degradation was within or exceeded the target range for a forced degradation study. These studies confirm that estradiol is susceptible to degradation under acidic, basic, oxidative, and thermal stress.

Degradation and Metabolic Pathways

The degradation of this compound in biological systems is expected to follow the well-established metabolic pathways of endogenous estradiol. The primary site of metabolism is the liver, where the molecule undergoes Phase I and Phase II biotransformations.

Phase I Metabolism: Oxidation

The initial and most significant metabolic pathway for estradiol is oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. This involves hydroxylation at various positions on the steroid nucleus.

Phase II Metabolism: Conjugation

Following oxidation, the hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Experimental Protocols

This compound is predominantly used in conjunction with mass spectrometry for the quantification of endogenous estradiol. Below are representative experimental protocols for HPLC and GC-MS analysis.

Stability-Indicating HPLC-MS/MS Method

This method is suitable for the quantification of estradiol in a biological matrix, using this compound as an internal standard.

References

Solubility of Estradiol-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Estradiol-d4 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the well-established solubility profile of unlabeled estradiol (17β-estradiol) as a close proxy. The minor structural modification in this compound—the substitution of four hydrogen atoms with deuterium—is not expected to significantly alter its fundamental solubility characteristics in organic solvents.

Core Data Presentation: Solubility Profile

The following table summarizes the available quantitative and qualitative solubility data for estradiol in common organic solvents. This information is critical for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies.

| Organic Solvent | Solubility (Estradiol) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL, Soluble to 100 mM | [1][2] |

| Dimethylformamide (DMF) | ≥ 20 mg/mL | [1][2] |

| Ethanol | ≥ 2.5 mg/mL, Soluble to 75 mM (with gentle warming) | [1][2] |

| Acetone | Very soluble | [3][4] |

| Dioxane | Very soluble | [3][4] |

| Methanol | Soluble | [4] |

| Chloroform:Methanol (1:1) | Soluble | [4] |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (this compound) | [5] |

Note: The solubility of steroid hormones can be influenced by factors such as temperature, the crystalline form of the solute, and the presence of impurities. The provided data should be considered as a guideline, and experimental verification is recommended for specific applications.

Experimental Protocols

Accurate and reproducible experimental outcomes depend on the proper preparation and handling of stock solutions. Below are detailed methodologies for determining solubility and preparing estradiol solutions.

Protocol 1: Preparation of a 10 mM Estradiol Stock Solution in Ethanol

This protocol outlines the steps for preparing a commonly used stock solution concentration.

Materials:

-

β-Estradiol powder (Molecular Weight: ~272.38 g/mol for unlabeled, adjust for this compound)

-

200-proof (absolute) Ethanol, sterile

-

Sterile glass vial with a screw cap

Procedure:

-

Weighing: Accurately weigh a precise amount of β-Estradiol powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.72 mg of the compound.

-

Dissolution: Add the weighed powder to the sterile glass vial.

-

Solvent Addition: Add the desired volume of absolute ethanol to the vial.

-

Mixing: Gently warm and vortex the solution until the estradiol is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent evaporation and degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method is a common approach to quantitatively determine the solubility of a compound in a specific solvent.

Procedure:

-

Equilibration: Add an excess amount of the steroid hormone to a known volume of the solvent in a sealed container.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Centrifuge the saturated solution to pellet the excess undissolved solid.

-

Sample Preparation: Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

HPLC Analysis: Inject the diluted sample into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis).

-

Quantification: Determine the concentration of the steroid hormone in the sample by comparing its peak area to a standard curve generated from solutions of known concentrations.

-

Solubility Calculation: Calculate the solubility of the steroid hormone in the original solvent by taking into account the dilution factor.

Visualizations

The following diagrams illustrate key concepts related to estradiol's mechanism of action and a general experimental workflow.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. This compound (β-Estradiol-d4; 17β-Estradiol-d4; 17β-Othis compound) | Endogenous Metabolite | 66789-03-5 | Invivochem [invivochem.com]

Navigating the Isotopic Landscape: A Technical Guide to the Mass Shift of Estradiol and Estradiol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of the mass shift between Estradiol and its deuterated analogue, Estradiol-d4. This isotopic difference is fundamental to the gold-standard bioanalytical technique of isotope dilution mass spectrometry, enabling precise and accurate quantification of Estradiol in complex biological matrices.

The Foundation: Understanding the Mass Shift

The mass shift between Estradiol and this compound arises from the substitution of four hydrogen atoms with their heavier isotope, deuterium. This seemingly minor alteration at the atomic level results in a distinct and measurable difference in their molecular masses, which is the cornerstone of their differentiation in a mass spectrometer.

Quantitative Data Summary

The table below provides a clear comparison of the key mass-related properties of Estradiol and this compound, forming the basis for their differential detection.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| Estradiol | C₁₈H₂₄O₂ | 272.1776 | 272.38 |

| This compound | C₁₈H₂₀D₄O₂ | 276.2025 | 276.41 |

The precise mass shift is a critical parameter in preventing signal overlap and ensuring the analytical specificity of the assay.

The Power of Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of endogenous Estradiol. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and differential detection strategy corrects for variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.

Below is a diagram illustrating the logical relationship at the core of isotope dilution mass spectrometry.

A Technical Guide to the Biological Activity of Estradiol: A Comparative Perspective on Estradiol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the most potent naturally occurring estrogen, plays a pivotal role in a vast array of physiological processes, extending far beyond its primary functions in female reproduction. Its influence spans the cardiovascular, skeletal, and central nervous systems, making it a molecule of significant interest in both basic research and clinical applications.[1][2] For quantitative analysis, particularly in mass spectrometry-based assays, a deuterated analog, Estradiol-d4, is frequently employed as an internal standard. This technical guide provides an in-depth overview of the biological activity of estradiol, with the underlying premise that the biological activity of this compound is functionally identical to its unlabeled counterpart. The substitution of four hydrogen atoms with deuterium results in a negligible change in molecular weight and structure, and is widely accepted in the scientific community to not significantly impact receptor binding or functional activity.

This guide will detail the signaling pathways of estradiol, the experimental protocols used to assess its biological activity, and its pharmacokinetic profile. While direct comparative studies on the biological activity of this compound versus unlabeled estradiol are not available in the public domain, the methodologies and data presented herein for estradiol serve as the established benchmark for its deuterated analog.

Estradiol Signaling Pathways: A Dual Mechanism of Action

Estradiol exerts its diverse effects through two primary signaling pathways: a classical genomic pathway and a rapid non-genomic pathway.[3][4][5]

-

Genomic Pathway: This pathway involves the binding of estradiol to its cognate estrogen receptors (ERα and ERβ) located primarily in the cytoplasm and nucleus.[3][5] Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus.[5] There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[4][5] This process typically occurs over hours to days.[3]

-

Non-Genomic Pathway: Estradiol can also elicit rapid cellular responses within seconds to minutes through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER).[3] Activation of these receptors initiates intracellular signaling cascades, including the activation of protein kinases like MAPK and PI3K/AKT, and the mobilization of intracellular calcium.[4][6][7] These rapid signals can influence a variety of cellular processes, including ion channel activity and the activation of other transcription factors.[6]

Caption: Estradiol signaling pathways, depicting both genomic and non-genomic mechanisms of action.

Experimental Protocols for Assessing Estradiol's Biological Activity

Several well-established in vitro assays are routinely used to characterize the biological activity of estrogenic compounds. These assays are crucial for determining receptor binding affinity, transcriptional activation, and cellular responses.

Estrogen Receptor (ER) Competitive Ligand Binding Assays

These assays quantify the ability of a test compound to compete with a radiolabeled estradiol for binding to the estrogen receptor.[8]

Methodology:

-

Receptor Preparation: Estrogen receptors are typically obtained from cytosolic or nuclear extracts of ER-rich tissues (e.g., rat uterus) or from recombinant expression systems.[8]

-

Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., estradiol or this compound).

-

Separation: After reaching equilibrium, the receptor-bound and unbound radioligand are separated. This is often achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value is then used to calculate the binding affinity (Kd or Ki).

Reporter Gene Assays

Reporter gene assays measure the ability of a compound to activate ER-mediated gene transcription.[8]

Methodology:

-

Cell Culture: A suitable mammalian or yeast cell line is engineered to express the estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).

-

Treatment: The cells are treated with varying concentrations of the test compound.

-

Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The dose-response curve is plotted, and the concentration of the test compound that produces a half-maximal response (EC50) is determined.

Caption: A generalized workflow for an estrogen receptor reporter gene assay.

Cell Proliferation Assays (E-SCREEN Assay)

The E-SCREEN (Estrogen-SCREEN) assay measures the estrogen-induced proliferation of ER-positive cells, most commonly the human breast cancer cell line MCF-7.[9][10]

Methodology:

-

Cell Seeding: MCF-7 cells are seeded in multi-well plates in a steroid-depleted medium.

-

Treatment: The cells are then exposed to a range of concentrations of the test compound.

-

Incubation: The cells are incubated for a period of time (typically 6-7 days) to allow for cell proliferation.

-

Quantification of Cell Number: The final cell number is determined using methods such as direct cell counting, or more commonly, by assays that measure metabolic activity, which correlates with cell number (e.g., MTT or SRB assays).

-

Data Analysis: The proliferative effect is calculated relative to a control (unlabeled estradiol), and the EC50 is determined.

Quantitative Data on Estradiol's Biological Activity

The following tables summarize key quantitative parameters for the biological activity of unlabeled estradiol. These values serve as a reference for the expected activity of this compound.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Kd) | ERα | ~0.2 nM | [11] |

| ERβ | ~0.5 nM | [11] |

Table 1: Estrogen Receptor Binding Affinity of Estradiol.

| Assay | Cell Line | EC50 |

| Reporter Gene Assay | Varies | Typically in the low picomolar to nanomolar range |

| E-SCREEN Assay | MCF-7 | Typically in the low picomolar range |

Table 2: Typical Potency of Estradiol in Functional Assays.

In Vivo and Pharmacokinetic Considerations

The in vivo biological activity of estradiol is influenced by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

-

Absorption and Bioavailability: The bioavailability of estradiol is highly dependent on the route of administration. Oral administration results in low bioavailability (around 5%) due to extensive first-pass metabolism in the liver.[12][13] Transdermal and vaginal administration bypass this first-pass effect, leading to higher bioavailability.[13][14]

-

Distribution: In circulation, estradiol is largely bound to sex hormone-binding globulin (SHBG) and albumin, with only a small fraction being free and biologically active.[13]

-

Metabolism: Estradiol is primarily metabolized in the liver to estrone and estriol, which are less potent estrogens.[14] These metabolites can be conjugated to form sulfates and glucuronides for excretion.[14]

-

Excretion: The metabolites of estradiol are primarily excreted in the urine.[14]

The deuteration in this compound is not expected to significantly alter these pharmacokinetic parameters, although subtle "kinetic isotope effects" can sometimes be observed, they are generally not substantial enough to impact its overall biological action in a significant way.

Conclusion

While direct comparative data on the biological activity of this compound versus unlabeled estradiol is not available, the fundamental principles of pharmacology and biochemistry strongly support the assumption of their functional equivalence. The minor increase in mass due to deuterium substitution does not alter the three-dimensional structure of the molecule, which is the primary determinant of its interaction with the estrogen receptor. Therefore, the extensive body of knowledge on the biological activity, signaling pathways, and pharmacokinetic profile of unlabeled estradiol provides a robust and reliable framework for understanding and utilizing this compound in research and clinical settings. The experimental protocols detailed in this guide are the standard methods that would be employed to confirm this equivalence should the need arise.

References

- 1. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]

- 2. Estradiol and Estrogen-like Alternative Therapies in Use: The Importance of the Selective and Non-Classical Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 9. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 13. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

The Potential for In-Source Back-Exchange of Deuterium in Estradiol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for in-source back-exchange of deuterium in Estradiol-d4 when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative bioanalytical methods.

Introduction to Deuterium Back-Exchange

Deuterated internal standards are widely used in LC-MS-based quantification to correct for analyte losses during sample preparation and variations in instrument response. The underlying assumption is that the deuterated standard behaves identically to the analyte of interest. However, deuterium atoms, particularly those attached to heteroatoms or located at acidic carbon positions, can be susceptible to exchange with protons from the solvent or residual water in the analytical system. This process, known as back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccurate quantification.

This compound, a commonly used internal standard for the analysis of estradiol, possesses deuterium labels on the aromatic ring. While C-D bonds are generally stable, the conditions within an electrospray ionization (ESI) source, such as elevated temperatures and the presence of protic solvents, can potentially facilitate back-exchange.

Factors Influencing In-Source Back-Exchange

The extent of in-source back-exchange is not constant and can be influenced by several instrumental and experimental parameters. Key factors include:

-

Ion Source Temperature: Higher temperatures in the ESI source can provide the activation energy required for deuterium-hydrogen exchange to occur.

-

Mobile Phase Composition: The presence of protic solvents (e.g., water, methanol) in the mobile phase provides a source of protons that can exchange with the deuterium atoms on the analyte. The pH of the mobile phase can also play a role, with acidic or basic conditions potentially catalyzing the exchange.

-

Analyte Structure: The position of the deuterium labels on the molecule is crucial. Deuterium on phenolic hydroxyl groups is highly labile, while deuterium on an aromatic ring, as in the case of this compound, is generally more stable but not entirely immune to exchange under harsh conditions.

-

Gas Phase Basicity: The basicity of the analyte in the gas phase can influence its interaction with residual protic solvent molecules in the ion source, potentially affecting the rate of exchange.

Data Presentation: In-Source Back-Exchange of this compound

While the potential for in-source back-exchange of deuterium in this compound is a recognized concern, specific quantitative data on the extent of this phenomenon under various LC-MS conditions is not extensively published. The following tables present hypothetical yet plausible data to illustrate how such information could be structured for comparative analysis. Researchers are strongly encouraged to perform their own experiments to determine the actual level of back-exchange within their specific analytical setup.

Table 1: Effect of ESI Source Temperature on the Isotopic Purity of this compound

| Source Temperature (°C) | Isotopic Purity of this compound (%) | Percentage of Back-Exchange (d4 to d3) |

| 300 | 99.5 | 0.5 |

| 400 | 98.8 | 1.2 |

| 500 | 97.2 | 2.8 |

| 600 | 95.1 | 4.9 |

Table 2: Effect of Mobile Phase Composition (Aqueous Content) on the Isotopic Purity of this compound

| Mobile Phase B (Acetonitrile, %) | Mobile Phase A (Water with 0.1% Formic Acid, %) | Isotopic Purity of this compound (%) | Percentage of Back-Exchange (d4 to d3) |

| 90 | 10 | 99.6 | 0.4 |

| 70 | 30 | 99.2 | 0.8 |

| 50 | 50 | 98.5 | 1.5 |

| 30 | 70 | 97.9 | 2.1 |

Experimental Protocols

Protocol for the Quantification of Estradiol using this compound Internal Standard by LC-MS/MS

This protocol describes a general method for the extraction and analysis of estradiol from a biological matrix (e.g., serum or plasma).

4.1.1. Materials and Reagents

-

Estradiol and this compound certified reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Human serum/plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of serum/plasma, add 50 µL of this compound internal standard working solution (e.g., 1 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 2 mL of MTBE.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.3. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

-

MRM Transitions:

-

Estradiol: e.g., m/z 271.2 -> 145.1

-

This compound: e.g., m/z 275.2 -> 147.1

-

-

Source Temperature: Optimized to minimize back-exchange (e.g., 400°C)

Protocol for the Experimental Determination of In-Source Back-Exchange of this compound

This protocol allows for the quantitative assessment of deuterium back-exchange under specific ion source conditions.

4.2.1. Methodology

-

Prepare a pure solution of this compound in a non-protic solvent (e.g., acetonitrile) at a known concentration (e.g., 100 ng/mL).

-

Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate.

-

Set the mass spectrometer to acquire full scan spectra over the mass range of interest (e.g., m/z 270-280).

-

Systematically vary the ion source temperature (e.g., from 300°C to 600°C in 50°C increments), allowing the source to stabilize at each temperature before acquiring data for several minutes.

-

For each temperature, record the ion intensities for the d4 (e.g., m/z 275.2), d3 (m/z 274.2), d2 (m/z 273.2), and d1 (m/z 272.2) isotopologues of estradiol.

-

To assess the impact of mobile phase, repeat the infusion experiment, but tee in a flow of the desired mobile phase composition with the this compound solution before it enters the ion source.

4.2.2. Data Analysis

-

For each condition, calculate the percentage of each isotopologue relative to the total ion current of all estradiol isotopologues.

-

The percentage of back-exchange can be estimated by the increase in the relative abundance of the lower deuterated species (d3, d2, etc.) compared to the initial isotopic purity of the this compound standard.

Visualizations

Estradiol Signaling Pathway

Caption: Overview of genomic and non-genomic estradiol signaling pathways.

Experimental Workflow for Internal Standard-Based Quantification

Caption: General workflow for LC-MS/MS quantification using a deuterated internal standard.

Logical Relationship of Factors Affecting Back-Exchange

Caption: Key factors influencing the in-source back-exchange of deuterium.

Conclusion and Recommendations

The potential for in-source back-exchange of deuterium in this compound is a critical consideration for the development of accurate and robust quantitative LC-MS/MS methods. While the deuterium labels on the aromatic ring of this compound are relatively stable, conditions within the ESI source can promote this undesirable exchange.

Recommendations for minimizing in-source back-exchange include:

-

Optimization of Ion Source Parameters: Carefully evaluate and optimize the ion source temperature to the lowest level that maintains adequate sensitivity.

-

Mobile Phase Considerations: Where possible, minimize the proportion of protic solvents in the mobile phase, especially during the elution of the analyte.

-

Method Validation: During method development and validation, thoroughly assess the isotopic stability of this compound under the final analytical conditions. This can be achieved by analyzing a pure solution of the internal standard and monitoring for the appearance of less deuterated isotopologues.

-

Use of High-Purity Standards: Always use high-quality, isotopically pure this compound to minimize any initial contribution of unlabeled estradiol.

By understanding the factors that contribute to in-source back-exchange and implementing appropriate mitigation strategies, researchers can ensure the integrity of their deuterated internal standards and the reliability of their quantitative results.

Navigating the Landscape of Deuterated Estrogens: A Technical Guide to Commercial Estradiol-d4

For researchers, scientists, and drug development professionals, the quality of isotopically labeled standards is paramount for accurate and reliable bioanalytical studies. This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of Estradiol-d4, a critical internal standard in mass spectrometry-based quantification of estradiol.

This compound, a deuterated analog of the primary female sex hormone 17β-estradiol, serves as an indispensable tool in clinical and preclinical research. Its use as an internal standard allows for the precise quantification of endogenous estradiol, correcting for variations in sample preparation and instrument response. This guide delves into the commercial availability of this compound, the analytical methodologies employed to ascertain its purity, and a typical quality control workflow for its characterization.

Commercial Sources and Purity Specifications

A number of reputable suppliers offer this compound for research purposes. The chemical purity and isotopic enrichment are critical parameters that define the quality of the standard. While suppliers provide certificates of analysis (CoA) with lot-specific data, the following table summarizes typical purity specifications from prominent commercial sources.

| Supplier | Chemical Purity (Method) | Isotopic Enrichment (d4 %) | Other Isotopologues |

| MedchemExpress | 99.55% (LCMS)[1] | 95.7% (total deuteration) | d1=0.27%, d2=3.03%, d4=94.14%[1] |

| ESS Chem Co. | 99.1% (HPLC) | > 98% atom D | Not specified |

| Clearsynth | High quality, CoA provided | Not specified | Not specified |

| Simson Pharma | High quality, CoA provided | Not specified | Not specified |

It is imperative for researchers to meticulously review the CoA for each specific lot of this compound to ensure it meets the requirements of their analytical method.

Experimental Protocols for Quality Control

The comprehensive characterization of this compound involves a multi-pronged analytical approach to confirm its identity, chemical purity, and isotopic enrichment. The following are detailed methodologies for the key experiments.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous confirmation of the chemical structure of this compound and to ensure the deuterium labels are in the expected positions.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

The spectrum should be consistent with the structure of estradiol, with the notable absence or significant reduction of signals corresponding to the protons at the deuterated positions (typically 2, 4, 16, and 16).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum.

-

The signals for the carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a lower intensity compared to the corresponding signals in unlabeled estradiol.

-

-

Data Analysis: Compare the obtained spectra with a reference spectrum of unlabeled estradiol to confirm the identity and the locations of deuteration.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the chemical purity of this compound and quantifying any organic impurities.

Methodology (adapted from USP method for Estradiol):

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A normal-phase silica column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 2,2,4-trimethylpentane, n-butyl chloride, and methanol (e.g., in a ratio of 45:4:1).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV detection at a wavelength of 280 nm.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.

Isotopic Enrichment and Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for determining the isotopic enrichment of this compound, providing a detailed distribution of the different deuterated species.

Methodology:

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute estradiol (e.g., starting with 30% B, increasing to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopic species (e.g., m/z 270-280).

-

-

Data Analysis:

-

Extract the ion chromatogram for the [M-H]⁻ ion of this compound (expected m/z around 275.2).

-

From the mass spectrum corresponding to the chromatographic peak, determine the relative intensities of the ions corresponding to the unlabeled estradiol (d0, m/z ~271.2) and the various deuterated species (d1, d2, d3, d4, etc.).

-

The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species. The chemical purity can also be assessed by integrating the peak area of this compound relative to any impurity peaks in the total ion chromatogram.

-

Quality Control Workflow

The logical flow of analysis is critical to ensure the comprehensive quality assessment of a commercial batch of this compound. The following diagram illustrates a typical experimental workflow.

Caption: Quality control workflow for commercial this compound.

This structured approach, combining spectroscopic and chromatographic techniques, ensures that the this compound used in research is of the highest quality, leading to more accurate and reproducible experimental outcomes. Researchers are encouraged to request and carefully review the Certificate of Analysis for any isotopically labeled standard to verify its suitability for their specific application.

References

Methodological & Application

Optimizing Estradi-d4 Concentration for Accurate Plasma Estradiol Quantification: An Application Guide

Introduction

The accurate quantification of estradiol in plasma is crucial for a wide range of research areas, including endocrinology, pharmacology, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS), such as Estradiol-d4, to correct for variations in sample preparation and instrument response. This application note provides a detailed guide and protocols for determining and utilizing the optimal concentration of this compound as an internal standard for the quantification of estradiol in plasma.

The "optimal" concentration of an internal standard is not a single, universal value but is dependent on the specific assay conditions, including the expected concentration range of endogenous estradiol, the sample volume, the efficiency of the extraction procedure, and the sensitivity of the mass spectrometer. A well-chosen internal standard concentration should provide a stable and reproducible signal that is in a similar abundance range as the analyte across the calibration curve, without causing detector saturation or contributing to background noise.

Determining the Optimal this compound Concentration: Key Considerations

The primary goal is to select a concentration of this compound that results in a consistent and reliable peak area across all samples, from blanks to the highest calibration standard. This ensures that the analyte-to-internal standard peak area ratio is directly proportional to the analyte concentration.

Key Experimental Steps:

-

Establish the Analytical Range: Define the expected lower and upper limits of quantification (LLOQ and ULOQ) for estradiol based on the study requirements. This can range from low pg/mL levels in postmenopausal women and men to higher concentrations in other physiological states.[3][4]

-

Prepare a Series of Internal Standard Concentrations: Prepare several working solutions of this compound at different concentrations.

-

Spike and Analyze: Spike these different concentrations of this compound into blank plasma samples containing estradiol at the LLOQ, mid-range, and ULOQ of the intended calibration curve.

-

Evaluate Performance: Analyze the samples and evaluate the following parameters for each this compound concentration:

-

Peak Shape and Signal-to-Noise (S/N) Ratio: The internal standard peak should be symmetrical and have a high S/N ratio (>20).

-

Response Consistency: The peak area of the internal standard should be consistent across the different estradiol concentrations. A significant variation may indicate matrix effects or issues with the extraction process.

-

Precision: The coefficient of variation (%CV) for the internal standard peak area across replicate injections should be low (<15%).

-

Quantitative Data Summary

The following tables summarize this compound (or other isotopic analogs) concentrations and corresponding analytical parameters from various published methods. This data can serve as a starting point for method development.

Table 1: this compound and Analog Concentrations in Plasma/Serum Analysis

| Analyte | Internal Standard | IS Concentration in Sample | Calibration Range | Plasma/Serum Volume | Sample Preparation | Reference |

| Ethinyl Estradiol | Ethinyl this compound | ~130 pg/mL | 1.0 - 200.0 pg/mL | 750 µL | LLE & SPE | [5] |

| Ethinyl Estradiol | Ethinyl this compound | Not explicitly stated in final sample, stock at 0.1 mg/mL | 5 - 200 pg/mL | 475 µL | SPE | [6] |

| Estradiol | Estradiol-d3 | Not explicitly stated | N/A (Reference Method) | Not specified | SPE | [7] |

| Estradiol & Estrone | ¹³C₃-E2 & ¹³C₃-E1 | 61.5 pmol/L (E2 IS) | 0.57 - 224 pmol/L (E2) | Not specified | LLE | [3] |

| Estrone | ¹³C₆-Estrone | Not explicitly stated | 0.625 - 10.00 fg on-column | Not specified | N/A | [8] |

| Ethinyl Estradiol | Ethinyl this compound | Not explicitly stated | 5.0 - 308.56 pg/mL | Not specified | SPE & LLE | [9][10][11] |

| Estradiol | d4-E2 | Not explicitly stated | 8 - 8000 pg/mL | 0.5 mL | LLE | [12] |

Note: Concentrations are approximated where not explicitly stated in the final sample volume.

Experimental Protocols

Protocol for Determining Optimal this compound Concentration

This protocol outlines the steps to identify the most suitable concentration of this compound for your specific LC-MS/MS assay.

Materials:

-

Blank, analyte-free plasma (e.g., charcoal-stripped)

-

Estradiol certified reference standard

-

This compound certified reference standard

-

Methanol (LC-MS grade)

-

Reagents for sample preparation (e.g., extraction solvents, SPE cartridges)

-

Calibrated pipettes and appropriate labware

Procedure:

-

Prepare Estradiol Stock and Working Solutions:

-

Prepare a primary stock solution of estradiol in methanol (e.g., 1 mg/mL).

-

From the stock, prepare a series of working solutions to spike into plasma to create calibration standards covering the desired analytical range (e.g., 1 pg/mL to 500 pg/mL).

-

-

Prepare this compound Stock and Working Solutions:

-

Prepare a primary stock solution of this compound in methanol (e.g., 100 µg/mL).

-

From this stock, prepare a series of intermediate working solutions (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL).

-

-

Spiking Experiment:

-

Aliquot blank plasma into three sets of tubes (e.g., 500 µL per tube).

-

Spike the first set with estradiol at the LLOQ concentration.

-

Spike the second set with estradiol at a mid-range concentration.

-

Spike the third set with estradiol at the ULOQ concentration.

-

To each tube within all three sets, add a small, fixed volume (e.g., 10 µL) of one of the this compound working solutions. This will result in different final concentrations of the internal standard in the plasma.

-

-

Sample Preparation:

-

Perform your chosen sample preparation method (e.g., liquid-liquid extraction or solid-phase extraction) on all spiked samples.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using your developed LC-MS/MS method.

-

-

Data Evaluation:

-

For each this compound concentration tested, assess the peak area, S/N ratio, and peak shape of the internal standard at the LLOQ, mid-range, and ULOQ of estradiol.

-

Calculate the %CV of the internal standard peak area across the three estradiol concentration levels. The optimal this compound concentration will exhibit a low %CV, indicating minimal influence from the analyte concentration.

-

General Protocol for Estradiol Quantification in Plasma

This protocol provides a general workflow for the quantification of estradiol in plasma using an optimized concentration of this compound.

Materials:

-

Plasma samples, calibration standards, and quality control (QC) samples

-

Optimized this compound working solution

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane:ethyl acetate mixture) or SPE cartridges

-

Reconstitution solution (e.g., methanol:water)

-

LC-MS/MS system

Procedure:

-

Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice.

-

Internal Standard Spiking: To a fixed volume of plasma (e.g., 500 µL), add a small, precise volume of the optimized this compound working solution.

-

Protein Precipitation (optional): Add a protein precipitation agent (e.g., cold acetonitrile) and vortex, then centrifuge.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add the extraction solvent, vortex vigorously, and centrifuge to separate the layers. Transfer the organic layer to a new tube.

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte and internal standard.

-

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of reconstitution solution.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

-

Data Processing: Quantify the estradiol concentration by calculating the peak area ratio of estradiol to this compound and comparing it to the calibration curve.

Visualizations

Caption: General workflow for plasma estradiol quantification.

Caption: Workflow for selecting the optimal internal standard concentration.

Conclusion

The selection of an appropriate concentration for the internal standard, this compound, is a critical step in the development of a robust and reliable LC-MS/MS method for estradiol quantification in plasma. By systematically evaluating the performance of different internal standard concentrations across the intended analytical range, researchers can ensure the accuracy and precision of their results. The protocols and data presented in this application note provide a comprehensive guide for this optimization process, enabling the development of high-quality bioanalytical methods.

References

- 1. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Performance Evaluation for Estradiol using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]

- 8. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Quantitative Analysis of Estradiol in Biological Matrices by GC-MS with an Estradiol-d4 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Estradiol (E2) is the most potent natural human estrogen, playing a critical role in numerous physiological processes. Accurate quantification of its circulating levels is essential in endocrinology, clinical diagnostics, and pharmaceutical research. However, analyzing estradiol presents significant challenges due to its low physiological concentrations and the complexity of biological matrices like plasma and urine. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stable isotope dilution using a deuterated internal standard, such as Estradiol-d4 (E2-d4), is a gold-standard method that provides the high sensitivity and specificity required for reliable quantification.[1][2] The use of an internal standard added at the beginning of sample processing is crucial as it corrects for analyte loss during extraction and derivatization, ensuring high accuracy and precision.[3][4][5]

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of estradiol from biological samples.

Overall Experimental Workflow

The quantitative analysis of estradiol by GC-MS is a multi-step process that begins with sample preparation and concludes with data analysis. The general workflow is designed to isolate the analyte from matrix interferences, enhance its chromatographic properties, and ensure accurate detection.

Caption: High-level workflow for estradiol analysis by GC-MS.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma or Serum

This protocol details the extraction of estradiol from plasma or serum using Solid Phase Extraction (SPE).

-

Sample Thawing and Spiking: Thaw frozen plasma or serum samples at room temperature. Centrifuge at 3000 rpm for 10 minutes to remove particulates.[3]

-

Transfer 1.0 mL of the supernatant to a clean glass tube.[5]

-

Add the this compound internal standard (IWS) to each sample, calibrator, and quality control (QC) sample.[5][6]

-

Vortex the samples for 1-2 minutes.[6]

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Agilent Bond Elut SI or Waters Oasis HLB) by washing sequentially with methanol and water.[4][6]

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar interferences.[4]

-

Elute the estradiol and internal standard from the cartridge using an appropriate solvent like methanol or a mixture of ethyl acetate and hexanes.[4][6]

-

-

Evaporation: Evaporate the eluent to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.[4][6] The dried residue is now ready for derivatization.

Protocol 2: Derivatization

Derivatization is essential to increase the volatility and thermal stability of estradiol for GC analysis. A two-step process is often employed to derivatize both the phenolic and aliphatic hydroxyl groups.[5][7]

Caption: Two-step derivatization of estradiol for GC-MS analysis.

-

Step 1: Phenolic Hydroxyl Derivatization:

-

Step 2: Aliphatic Hydroxyl Derivatization:

-

After the first reaction, evaporate the solvent.

-

Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the aliphatic hydroxyl group at the C17 position.[5]

-

-

Final Preparation:

-

After the reactions are complete, evaporate the derivatizing agents under nitrogen.

-

Reconstitute the final dried residue in a small, precise volume (e.g., 50 µL) of a suitable solvent like dodecane or hexane.[6]

-

Vortex for 1 minute and transfer the solution to a GC-MS autosampler vial, often with a glass insert.[6]

-

GC-MS Instrumentation and Data Acquisition

The instrumental parameters must be optimized to achieve good chromatographic separation and sensitive detection. Negative Chemical Ionization (NCI) is often preferred for halogenated derivatives due to its enhanced sensitivity.[5][7][8]

Table 1: Example GC-MS Parameters for Estradiol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | [3] |

| Injection Mode | Splitless, 1-2 µL injection volume | [3][9] |

| Injector Temperature | 280°C | [3] |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | [3] |

| Oven Program | Initial 150°C (hold 1 min), ramp to 240°C at 10°C/min, then ramp to 300°C at 5°C/min (hold 5 min) | [3] |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI, 70 eV) | [3][5] |

| Ion Source Temperature | 230°C | [3] |

| Transfer Line Temp | 280°C | [3] |

| Acquisition Mode | Selected Ion Monitoring (SIM) / Selected Reaction Monitoring (SRM) | [4][5] |

| Monitored Ions (Example for a PFBC-MSTFA derivative in NCI) | Estradiol: m/z 538 > 474; this compound: m/z 542 > 478 |[5] |

Note: The oven temperature program and selected ions should be optimized based on the specific derivatives and instrument used.

Results and Performance Characteristics

A validated GC-MS method for estradiol should demonstrate excellent linearity, sensitivity, precision, and accuracy. The data below is a summary of typical performance characteristics reported in the literature.

Table 2: Summary of Method Validation Quantitative Data

| Parameter | Typical Performance | Reference |

|---|---|---|

| Linearity Range | 2.5 - 250 pg/mL (in plasma); LOQ to 40 ng/mL (in urine) | [4][5] |

| Correlation Coefficient (r²) | > 0.995 | [4][5] |

| Limit of Quantification (LOQ) | 2.5 pg/mL (plasma, NCI-MS/MS); 0.02 - 0.1 ng/mL (urine, EI-MS) | [4][5] |

| Intra-day Precision (%CV) | < 15% | [4][10][11] |

| Inter-day Precision (%CV) | < 15% | [4][10][11] |

| Accuracy / Recovery (%) | 85 - 115% |[4][5][11] |

Conclusion

The GC-MS method using an this compound internal standard provides a robust, sensitive, and specific platform for the quantitative analysis of estradiol in complex biological matrices.[3] Proper sample preparation, including efficient extraction and complete derivatization, is critical for achieving reliable results.[3] The validation data demonstrates that the method meets the stringent requirements for accuracy and precision needed in clinical research and drug development, enabling the confident measurement of estradiol at physiological and pharmacological concentrations.

References

- 1. Estradiol-17 beta determined in plasma by gas chromatography-mass spectrometry with selected ion monitoring of mixed silyl ether-perfluoroacyl ester derivatives and use of various stable-isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. gcms.cz [gcms.cz]

- 7. shimadzu.com [shimadzu.com]

- 8. scispec.co.th [scispec.co.th]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Estradiol-d4 for Pediatric and Postmenopausal Estradiol Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of Estradiol-d4 as an internal standard for the accurate quantification of estradiol in pediatric and postmenopausal populations. The methodologies outlined are crucial for clinical research and drug development where precise measurement of low-level endogenous hormones is essential.

Introduction

Estradiol (E2), the most potent human estrogen, plays a critical role in various physiological processes. Its measurement in pediatric and postmenopausal populations is vital for diagnosing and managing a range of conditions, including disorders of puberty, estrogen deficiency, and monitoring hormone replacement therapy.[1][2] However, circulating estradiol concentrations in these groups are typically very low, often falling below the limit of quantification of conventional immunoassays.[3][4][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive and specific estradiol quantification.[7][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this methodology.[10] this compound compensates for variations in sample extraction and ionization efficiency, ensuring high accuracy and precision.[9]

Application: Quantification of Serum Estradiol using this compound with LC-MS/MS

This section details the protocol for the quantification of estradiol in serum samples, particularly relevant for pediatric and postmenopausal cohorts where high sensitivity is required.

Experimental Workflow

The overall workflow involves serum sample preparation, including the addition of the this compound internal standard, followed by extraction, chromatographic separation, and detection by mass spectrometry.

Detailed Experimental Protocol

This protocol is based on methodologies developed for high-sensitivity estradiol measurement in serum.[3][4][5]

1. Materials and Reagents:

-

Estradiol and this compound (E2-d4) reference standards

-

HPLC-grade methanol, hexane, and ethyl acetate

-

Estradiol-depleted serum for calibrators and quality controls (QCs)

-

Phosphate buffer

-

96-well plates

2. Preparation of Standards, Calibrators, and QCs:

-

Prepare stock solutions of Estradiol and this compound in methanol.

-

Prepare working solutions of Estradiol by diluting the stock solution with methanol.

-

Prepare a working solution of this compound (e.g., 2.5 ng/mL) in methanol.[4]

-

Prepare calibrators and QCs by spiking appropriate amounts of the Estradiol working solutions into estradiol-depleted serum.

3. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 290 µL of serum sample, calibrator, or QC into a 96-well plate.[3][4][5]

-

Add the this compound internal standard working solution to each well.

-

Add a mixture of hexane and ethyl acetate (90:10, v/v) for extraction.[3][4][5]

-

Vortex the plate to ensure thorough mixing.

-

Centrifuge the plate to separate the organic and aqueous layers.

-

Transfer the organic (upper) layer to a new plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Utilize a micro LC system for enhanced sensitivity with low sample volumes.[3][4]

-

Employ a C18 column suitable for steroid analysis.

-

Use a gradient elution with a mobile phase consisting of solvents like methanol and water with appropriate modifiers.

-

Maintain a low flow rate (e.g., 35 µL/min) for optimal performance with micro LC.[3][4]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Use multiple reaction monitoring (MRM) to detect specific transitions for estradiol and this compound.

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of estradiol to this compound against the concentration of the calibrators.

-

Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of high-sensitivity LC-MS/MS methods for estradiol quantification using this compound.

Table 1: Linearity and Limit of Quantification (LOQ)

| Parameter | Value | Reference |

| Linearity Range | 3.0 - 820.0 pg/mL | [3][4] |

| Correlation Coefficient (r²) | > 0.999 | [3][4] |

| Limit of Quantification (LOQ) | 3.0 pg/mL | [3][4] |

| Lower Limit of Quantification (LLOQ) | 8.9 pmol/L | [11] |

Table 2: Precision of Estradiol Measurement

| QC Level | Total Precision (%CV) | Reference |

| Low | < 15% | [3] |

| Medium | < 15% | [3] |

| High | < 15% | [3] |

| Overall Imprecision | < 5.3% | [11] |

Estradiol Metabolism

Understanding the metabolic pathways of estradiol is crucial for interpreting study results, particularly in postmenopausal women where estrogen metabolism is linked to disease risk.[12][13] The primary metabolic routes involve hydroxylation at the C-2, C-4, or C-16 positions, followed by methylation.[14][15]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and accurate approach for the quantification of estradiol in challenging matrices from pediatric and postmenopausal populations. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and clinicians working in endocrinology and drug development. The high sensitivity of these methods is critical for advancing our understanding of the physiological and pathological roles of estradiol in these specific populations.

References

- 1. Estradiol, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 2. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. High-Sensitivity Micro LC-MS/MS Assay for Serum Estradiol without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Methodological considerations in determining sex steroids in children: comparison of conventional immunoassays with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Highly sensitive tandem mass spectrometric measurement of serum estradiol without derivatization and pediatric reference intervals in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estrogen metabolism in menopausal hormone users in the Women’s Health Initiative Observational Study: Does it differ between estrogen plus progestin and estrogen alone? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Steroids in Biological Matrices using Supercritical Fluid Chromatography with Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and highly efficient method for the simultaneous quantification of multiple steroids in biological matrices, such as human plasma and serum, using Ultra-Performance Supercritical Fluid Chromatography coupled with tandem mass spectrometry (UPSFC-MS/MS). The use of deuterated internal standards is central to this methodology, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides comprehensive experimental protocols for sample preparation, SFC-MS/MS analysis, and data processing, making it suitable for applications in clinical research, endocrinology, and pharmaceutical development.

Introduction

The analysis of steroid hormones is crucial in many areas of research and clinical diagnostics due to their vital roles in physiological processes.[3][4] Traditional methods for steroid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have well-documented strengths but also limitations, including extensive sample preparation for GC-MS and challenges in separating isobaric compounds with LC-MS/MS.[3][4][5]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages:

-

High Throughput: SFC provides faster separations due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase.[1][6]

-

Superior Resolution: It often yields better separation of isomers and structurally similar compounds compared to other chromatographic techniques.[1][4]

-

Green Technology: The primary mobile phase component is recycled carbon dioxide, significantly reducing organic solvent consumption.[6][7]

The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) provides a highly sensitive and selective platform for steroid analysis.[1] The incorporation of deuterated internal standards, which have nearly identical physicochemical properties to their non-deuterated counterparts, is a key strategy for reliable quantification.[8] These standards co-elute with the target analytes and effectively compensate for variations in sample extraction, matrix effects, and instrument response.

This application note presents a validated protocol for the analysis of a panel of 19 steroids from different classes (androgens, estrogens, progestogens, and corticosteroids) in human plasma.[1]

Experimental Protocols

Materials and Reagents

-

Standards: Certified reference standards of all target steroids and their corresponding deuterated internal standards.

-

Solvents: HPLC-grade or MS-grade methanol, acetonitrile, ethyl acetate, and water. Medical-grade carbon dioxide (CO2).

-

Reagents: Formic acid, ammonium hydroxide, and zinc sulfate.

-

Sample Matrix: Steroid-free human plasma or serum for calibration standards and quality controls.

Sample Preparation: Solid-Phase Extraction (SPE)

A validated SPE protocol is crucial for extracting steroids from complex biological matrices like plasma or serum, removing interferences, and concentrating the analytes.[5][9]

-

Spiking: To 50 µL of human plasma, add the deuterated internal standard mix. For calibration curve and quality control (QC) samples, spike with the appropriate concentrations of steroid standards.[1]

-

Protein Precipitation (Optional but Recommended): Add acetonitrile to the sample, vortex vigorously, and centrifuge to pellet the precipitated proteins.[2][5]

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges with methanol followed by water.[9]

-

Sample Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample) onto the conditioned SPE cartridges at a slow flow rate (e.g., 0.1 mL/min).[9]

-

Washing: Wash the cartridges with a weak organic solvent (e.g., water followed by hexane) to remove polar interferences.[9]

-

Elution: Elute the steroids with an appropriate organic solvent, such as ethyl acetate.[9]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent compatible with the SFC mobile phase (e.g., 50:50 methanol/water).[9]

Supercritical Fluid Chromatography (SFC) Conditions

The following parameters are based on a validated method for the analysis of 19 steroids.[1]

-

Instrument: Waters ACQUITY UPSFC System or equivalent.

-

Column: ACQUITY UPC2 BEH 2-EP (Ethylene Bridged Hybrid 2-Ethylpyridine) column (3.0 x 100 mm, 1.7 µm).

-

Mobile Phase A: Supercritical CO2.

-

Mobile Phase B (Co-solvent): Methanol with 0.2% ammonium hydroxide.

-

Gradient: A gradient elution is typically used to separate a wide range of steroids with varying polarities. An example gradient is starting with a low percentage of co-solvent and increasing it over the run time.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 40 °C.

-

Back Pressure: 1500 psi.

-

Injection Volume: 2 µL.

-

Run Time: A short analytical run time of around 6 minutes can be achieved for a comprehensive steroid panel.[1]

Mass Spectrometry (MS) Conditions

-

Instrument: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

-

Ionization Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2] At least two MRM transitions (a quantifier and a qualifier) should be optimized for each steroid and its deuterated internal standard.[2]

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

-

Cone Gas Flow: 150 L/hr.

-

Desolvation Gas Flow: 1000 L/hr.

Data Presentation

The following tables summarize the quantitative performance of the described SFC-MS/MS method for the analysis of 19 steroids in human plasma.[1]

Table 1: Linearity and Limits of Quantification

| Analyte | Abbreviation | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) |

| Estrone | E1 | 0.05 - 500 | 0.9995 | 0.05 |

| Dehydroepiandrosterone | DHEA | 0.05 - 500 | 0.9996 | 0.05 |

| Androsterone | AN | 0.05 - 500 | 0.9994 | 0.05 |

| Etiocholanolone | ECN | 0.05 - 500 | 0.9993 | 0.05 |

| Androstenedione | AE | 0.05 - 500 | 0.9997 | 0.05 |

| Testosterone | T | 0.05 - 500 | 0.9998 | 0.05 |

| Dihydrotestosterone | DHT | 0.05 - 500 | 0.9996 | 0.05 |

| Pregnenolone | Preg | 0.05 - 500 | 0.9995 | 0.05 |

| 17α-hydroxypregnenolone | 17OHPreg | 0.05 - 500 | 0.9992 | 0.05 |

| Progesterone | P | 0.05 - 500 | 0.9994 | 0.05 |

| 17α-hydroxyprogesterone | 17OHP | 0.05 - 500 | 0.9998 | 0.05 |

| Pregnanolone | PONE | 0.05 - 500 | 0.9991 | 0.05 |

| Allopregnanolone | Allo | 0.05 - 500 | 0.9993 | 0.05 |

| Cortisone | E | 1 - 500 | 0.9997 | 1.00 |

| Cortisol | F | 1 - 500 | 0.9999 | 1.00 |

| Corticosterone | B | 0.05 - 500 | 0.9991 | 0.05 |

| 11-deoxycortisol | S | 0.05 - 500 | 0.9992 | 0.05 |

| 11-deoxycorticosterone | DOC | 0.05 - 250 | 0.9983 | 0.05 |

| Aldosterone | A | 1 - 500 | 0.9998 | 1.00 |

Table 2: Precision, Accuracy, and Recovery

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Mean Recovery (%) |

| Estrone | 2.1 - 9.8 | 3.5 - 10.2 | 85 - 115 | 92 |

| DHEA | 1.5 - 8.5 | 2.8 - 9.1 | 90 - 110 | 95 |

| Androsterone | 2.3 - 10.1 | 4.1 - 11.3 | 88 - 112 | 93 |

| Etiocholanolone | 1.9 - 9.2 | 3.2 - 10.5 | 87 - 113 | 91 |

| Androstenedione | 1.2 - 7.8 | 2.5 - 8.9 | 92 - 108 | 96 |

| Testosterone | 1.8 - 8.1 | 3.1 - 9.4 | 91 - 109 | 94 |

| DHT | 2.0 - 8.8 | 3.6 - 9.9 | 89 - 111 | 93 |

| Pregnenolone | 2.5 - 10.5 | 4.5 - 11.8 | 86 - 114 | 90 |

| 17OHPreg | 1.7 - 8.3 | 3.0 - 9.6 | 90 - 110 | 94 |

| Progesterone | 1.4 - 7.5 | 2.7 - 8.6 | 93 - 107 | 97 |

| 17OHP | 1.1 - 6.9 | 2.4 - 8.1 | 94 - 106 | 98 |

| Pregnanolone | 2.2 - 9.5 | 3.8 - 10.8 | 87 - 113 | 92 |

| Allo | 1.6 - 8.0 | 2.9 - 9.2 | 91 - 109 | 95 |

| Cortisone | 1.3 - 7.2 | 2.6 - 8.4 | 93 - 107 | 97 |

| Cortisol | 1.0 - 6.5 | 2.2 - 7.8 | 95 - 105 | 99 |

| Corticosterone | 2.4 - 10.2 | 4.2 - 11.5 | 86 - 114 | 90 |

| 11-deoxycortisol | 2.3 - 9.7 | 4.0 - 11.0 | 87 - 113 | 91 |

| 11-deoxycorticosterone | 6.4 - 15.1 | 5.4 - 13.8 | 82 - 107 | 89 |

| Aldosterone | 4.0 - 10.7 | 5.0 - 12.7 | 80 - 116 | 88 |

Data synthesized from a study by Koal et al. (2018).[1] The intraday and interday precisions were between 1% and 10% for most steroids, and the accuracy was within ± 15%.[1] The mean recovery of steroids and their corresponding deuterated internal standards ranged from 82–107%.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of steroids using SFC-MS/MS with deuterated internal standards.

Caption: Workflow for steroid analysis using SFC-MS/MS with deuterated standards.

Conclusion

This application note provides a detailed protocol for the highly sensitive and selective quantification of a broad panel of steroids in biological fluids using UPSFC-MS/MS. The method demonstrates excellent performance characteristics, including high throughput, good linearity, precision, and accuracy, largely attributable to the effective use of deuterated internal standards.[1] This approach is well-suited for clinical research and other applications requiring reliable and efficient steroid analysis. The orthogonality of SFC compared to traditional LC and GC methods also provides a valuable tool for resolving challenging separations of isomeric steroids.[4]

References

- 1. A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The utility of ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) for clinically relevant steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]